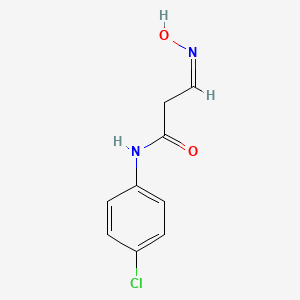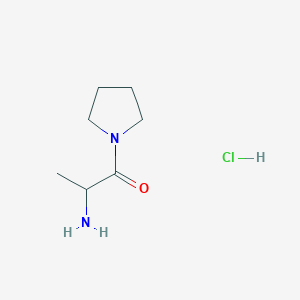
Azido-PEG24-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG24-alcohol is a chemical compound used in proteomics research. It belongs to the class of polyethylene glycol (PEG) derivatives and contains both an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer enhances its solubility in aqueous media .
Synthesis Analysis
The synthesis of This compound involves the introduction of an azide functional group onto a PEG chain. Specific synthetic methods may vary, but the goal is to create a stable compound with the desired properties. Researchers typically employ click chemistry reactions, such as the reaction between the azide group and alkyne, BCN, or DBCO, resulting in a stable triazole linkage .
Molecular Structure Analysis
The molecular formula of This compound is C48H97N3O24 , and its molecular weight is approximately 1100.29 g/mol . The structure consists of a PEG chain (24 ethylene glycol units) terminated with an azide group and a hydroxyl group .
Chemical Reactions Analysis
The azide group in This compound participates in click chemistry reactions. Notably, it can react with alkyne, BCN, or DBCO moieties to form stable triazole linkages. These reactions are widely used in bioconjugation, drug delivery, and other applications .
Scientific Research Applications
Facile Synthesis and Conjugation Chemistry
Azido-PEG24-alcohol is synthesized through efficient methods, leading to azido-terminated heterobifunctional PEG derivatives. These derivatives, such as Azide-PEG-NH2 and Azide-PEG-COOH, are created via the ring-opening polymerization of ethylene oxide, followed by modification to introduce azido and other functional groups. The azido functionality enables conjugation with alkyne groups through click chemistry, a powerful tool for creating a wide array of PEGylated compounds with potential biomedical applications (Hiki & Kataoka, 2007).
Cell Adhesion, Migration, and Shape Change
This compound has applications in creating dynamic surface coatings to control cell adhesion and migration. By incorporating cell-repellent azido-[polylysine-g-PEG] substrates and adding functional peptides to the culture medium, rapid and spatially controlled cell adhesion can be triggered. This approach facilitates various biological studies and applications, including tissue motility assays and patterned coculturing, demonstrating the material's versatility in biotechnological research (van Dongen et al., 2013).
Site-Specific PEGylation of Proteins
In protein engineering, this compound enables site-specific PEGylation, enhancing protein stability and solubility. By incorporating unnatural amino acids like para-azidophenylalanine into proteins, the azido group serves as a handle for conjugation with alkyne-modified PEG reagents. This method is particularly useful for creating therapeutically relevant PEGylated proteins with improved pharmacokinetics (Deiters et al., 2004).
Enhancing Drug Delivery Systems
This compound is instrumental in developing drug delivery systems, such as lipopolyplexes for siRNA delivery. The azido-functionalized PEGs are used to create folate-receptor-targeted formulations for selective tumor cell killing in vivo. These systems demonstrate the potential of this compound in enhancing the delivery and therapeutic efficacy of anticancer agents, showcasing its application in nanomedicine (Klein et al., 2018).
Bioconjugation and Surface Functionalization
The azido group in this compound facilitates bioconjugation, enabling the functionalization of surfaces and particles for biomedical applications. This property is used to immobilize biomolecules, such as biotin or therapeutic agents, onto various substrates, enhancing their bioavailability and activity. Such applications are critical in the development of biosensors, drug delivery vehicles, and diagnostic tools (Wang et al., 2009).
Future Directions
Research on Azido-PEG24-alcohol continues to explore its applications in drug delivery, bioconjugation, and materials science. Future studies may focus on optimizing its properties, developing novel derivatives, and expanding its utility in various fields .
: Santa Cruz Biotechnology - this compound : CD Bioparticles - this compound : AxisPharm - Azido-PEG-alcohol
Mechanism of Action
Target of Action
Azido-PEG24-alcohol is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . These are crucial for forming PROTAC molecules .
Mode of Action
This compound joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the intracellular ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This is achieved by leveraging the ubiquitin-proteasome system within cells .
Action Environment
The action environment of this compound is within cells, where it interacts with the ubiquitin-proteasome system
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H97N3O24/c49-51-50-1-3-53-5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-41-43-73-45-47-75-48-46-74-44-42-72-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-54-4-2-52/h52H,1-48H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEVIJUVEXZRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H97N3O24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone](/img/structure/B3118656.png)
![Methyl 3-[5-({[(4-chloroanilino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B3118671.png)


![N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide](/img/structure/B3118698.png)

![1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine](/img/structure/B3118712.png)
![methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate](/img/structure/B3118719.png)
![N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B3118720.png)




